molecular formula C10H12ClI B13182849 1-(3-Chloro-2-methylpropyl)-4-iodobenzene

1-(3-Chloro-2-methylpropyl)-4-iodobenzene

Cat. No.: B13182849
M. Wt: 294.56 g/mol
InChI Key: SNTMHSSVFZWAQL-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons This compound features a benzene ring substituted with an iodine atom and a 3-chloro-2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-methylpropyl)-4-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or dehalogenated compounds.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-iodobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of specific enzymes. The presence of halogen atoms in the molecule can enhance its binding affinity to certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylpropyl)-4-methylbenzene: Similar in structure but with a methyl group instead of an iodine atom.

    3-Chloro-2-methyl-1-propene: A related compound with a similar alkyl chain but lacking the aromatic ring.

Uniqueness

1-(3-Chloro-2-methylpropyl)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The combination of these halogens in a single molecule allows for versatile applications in various fields of research.

Biological Activity

1-(3-Chloro-2-methylpropyl)-4-iodobenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with both chlorine and iodine atoms, as well as a branched alkyl group. The molecular formula of this compound is C10_{10}H10_{10}ClI. This article explores its biological activity, potential applications, and relevant research findings.

The compound can be synthesized through various methods, often involving the reaction of halogenated benzene derivatives with alkyl groups. The presence of halogens (chlorine and iodine) enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-Chloro-4-iodobenzeneChlorine and iodine on benzeneSimpler structure without alkyl substitution
1-Bromo-4-iodobenzeneBromine instead of chlorineDifferent halogen affecting reactivity
1-Iodo-4-nitrobenzeneNitro group instead of alkylPotentially different biological activity
1-(3-Chloropropyl)-4-iodobenzenePropyl group instead of methylpropylVariation in alkyl chain length
1-(2-Methylpropyl)-4-bromobenzeneBromine and branched alkylComparison of halogen effects on reactivity

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential antimicrobial and anticancer properties. The halogen substituents are known to influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of halogens can enhance the ability to disrupt bacterial cell membranes or interfere with metabolic pathways. For instance, studies have shown that iodobenzenes can exhibit antibacterial effects due to their ability to form reactive species that damage cellular components.

Anticancer Activity

Several studies have investigated the anticancer potential of halogenated compounds. The reactivity of this compound may allow it to interact with DNA or proteins involved in cancer progression. In vitro assays have suggested that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways.

The mechanism through which this compound exerts its biological effects may involve:

  • Nucleophilic Attack: The halogens may facilitate nucleophilic attack mechanisms that can modify biomolecules.
  • Reactive Oxygen Species Generation: Halogenated compounds are known to produce ROS, leading to oxidative stress in cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.

Properties

Molecular Formula

C10H12ClI

Molecular Weight

294.56 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)-4-iodobenzene

InChI

InChI=1S/C10H12ClI/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

SNTMHSSVFZWAQL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)I)CCl

Origin of Product

United States

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